Home > Products > Screening Compounds P145114 > N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide
N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide - 1803590-44-4

N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide

Catalog Number: EVT-1722598
CAS Number: 1803590-44-4
Molecular Formula: C12H19N3O
Molecular Weight: 221.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Rimonabant (SR141716A)

Compound Description: Rimonabant, also known as SR141716A, is a potent and selective inverse agonist for the cannabinoid receptor type 1 (CB1) [, , , , ]. It was initially marketed as an anti-obesity drug but was withdrawn due to severe psychiatric side effects. Rimonabant has been extensively studied to understand its structure-activity relationship and develop improved CB1 ligands [, , ].

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is a potential peripherally restricted cannabinoid-1 receptor (CB1R) inverse agonist []. This compound was designed as a potential treatment for obesity and related metabolic syndromes, capitalizing on the role of CB1R in regulating feeding and appetite [].

1-(2,4-Dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)

Compound Description: JHU75528 is a novel ligand developed for imaging cerebral cannabinoid receptors (CB1) using positron emission tomography (PET) []. It exhibits high binding affinity and lower lipophilicity compared to previously existing ligands like Rimonabant [].

5-(4-(2-[18F]fluoroethoxy)phenyl)-1-(2,4-dichlorophenyl)-4-cyano-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide ([18F]JHU88868)

Compound Description: [18F]JHU88868 is a novel radioligand developed for PET imaging of CB1 receptors in the brain []. It exhibits high affinity for CB1 receptors and possesses a longer half-life compared to similar radiotracers [].

N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide (54)

Compound Description: This compound is a potent serotonin-3 (5-HT3) receptor antagonist discovered during research focusing on developing new 5-HT3 receptor antagonists []. Extensive structure-activity relationship studies identified it as the optimal compound, demonstrating superior efficacy compared to related benzamides [].

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: This compound, also known as SR141716A or rimonabant, is a well-known CB1 receptor antagonist and inverse agonist [, , , , ]. Studies have highlighted its interaction with lysine residue 3.28 (K3.28) in the CB1 binding site, which is crucial for its inverse agonism [].

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is a structural analogue of SR141716A, designed to investigate the role of hydrogen bonding potential at the C3 position of the pyrazole ring in CB1 receptor binding and functionality [, ]. Unlike SR141716A, VCHSR acts as a neutral antagonist, indicating that the hydrogen bonding capability of the carboxamide group in SR141716A is crucial for its inverse agonism [, ].

(+)-(4R)-trans-2-(4-fluororphenyl)-5-(1-methylethyl)-N,3-diphenyl-1-[(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-4-carboxamide

Compound Description: This compound is a potent HMG-CoA reductase inhibitor, exhibiting five times the inhibitory potency of compactin []. This molecule was discovered during research focused on developing inhibitors of cholesterol biosynthesis [].

1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n)

Compound Description: Compound 9n demonstrates high affinity and selectivity for CB1 receptors and was developed as a potential PET radioligand []. Modifications to the N-piperidinyl ring of rimonabant led to the discovery of this compound [].

1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9m)

Compound Description: Similar to compound 9n, 9m was synthesized while exploring modifications to rimonabant for developing PET radioligands. Interestingly, 9m exhibits high affinity not only for CB1 receptors but also for the 18 kDa translocator protein (TSPO) [].

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide (ADB-HEXINACA)

Compound Description: ADB-HEXINACA is a synthetic cannabinoid receptor agonist (SCRA) []. Metabolic studies using human hepatocytes revealed extensive metabolism of ADB-HEXINACA, primarily on the hexyl tail, with the major metabolites being the 5-oxo-hexyl and 4-hydroxy-hexyl products [].

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

Compound Description: [H]A-585539 is a selective, high-affinity agonist for the α7 nicotinic acetylcholine receptor (nAChR) []. It exhibits rapid binding kinetics, low nonspecific binding, and high specific activity, making it a valuable tool for characterizing α7 nAChRs [].

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

Compound Description: HNPC-A9229 is a potent fungicide discovered during a search for new pesticides []. It exhibits superior fungicidal activity compared to some commercial fungicides and has low toxicity in rats [].

5-[(5Z)-(5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide (Toceranib)

Compound Description: Toceranib is an antineoplastic drug used in veterinary medicine, particularly for canine mast cell tumors []. This research explored its combination with nanohydroxyapatite (nHAp) for improved drug delivery [].

(S)-1-(2,4-dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (LONI11)

Compound Description: LONI11 acts as a potent agonist for cannabinoid receptors CB1 and CB2, exhibiting significant orexant effects in mice []. This compound was designed as a hybrid structure incorporating elements from both CB1 agonists and antagonists [].

(S)-2-(1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid (LONI4)

Compound Description: LONI4 exhibits potent anorexant effects in mice, acting as a cannabinoid receptor antagonist []. Similar to LONI11, it was designed as a hybrid molecule combining structural elements from known CB1 agonists and antagonists [].

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA)

Compound Description: AB-FUBINACA is a synthetic cannabinoid classified as a Schedule I controlled substance in the United States due to its potential for abuse and lack of accepted medical use [, , ]. This compound is associated with adverse effects and has been identified in forensic investigations [].

1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (5c)

Compound Description: Compound 5c demonstrates remarkable selectivity for JAK1 inhibition over other JAK isozymes []. This selectivity makes it a promising candidate for developing new treatments for inflammatory diseases with potentially fewer side effects [].

Overview

N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide is a synthetic compound that belongs to the class of pyrrole derivatives. It is characterized by the presence of a piperidine ring and a carboxamide functional group, which contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of inhibitors for various biological targets.

Source

The compound's synthesis and characterization have been explored in various studies, highlighting its structural features and biological implications. Research has shown that derivatives of pyrrole-2-carboxamides can exhibit significant activity against specific enzymes, making them valuable in drug development .

Classification

N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide can be classified as:

  • Chemical Class: Pyrrole derivatives
  • Functional Groups: Carboxamide, piperidine
  • Biological Activity: Potential enzyme inhibitors
Synthesis Analysis

Methods

The synthesis of N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. The general synthetic pathway includes:

  1. Formation of the Pyrrole Ring: This may involve cyclization reactions using suitable precursors such as 1,3-dicarbonyl compounds.
  2. Introduction of the Piperidine Moiety: This could be achieved through nucleophilic substitution or coupling reactions where piperidine derivatives are introduced to the pyrrole structure.
  3. Carboxamide Formation: The final step usually involves the acylation of an amine with a carboxylic acid derivative to form the carboxamide functional group.

Technical Details

The reaction conditions (temperature, solvent, catalysts) and purification methods (chromatography) play crucial roles in optimizing yields and ensuring the purity of the final product. Detailed characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are employed to confirm the structure of the synthesized compound .

Molecular Structure Analysis

Structure

N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide features a pyrrole ring substituted at the 5-position with a piperidinyl group and a carboxamide at the 2-position. The molecular formula is C_{13}H_{18}N_{2}O.

Data

Key structural data includes bond lengths, angles, and hybridization states of nitrogen atoms within the pyrrole and piperidine rings. These parameters influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide may undergo various chemical reactions such as:

  1. Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
  2. Substitution Reactions: The nitrogen atoms may participate in nucleophilic substitution reactions.
  3. Oxidation/Reduction: Depending on substituents, oxidation or reduction reactions may occur.

Technical Details

The reactivity is influenced by electronic effects from substituents on the aromatic system and steric hindrance from bulky groups like piperidine.

Mechanism of Action

Process

The mechanism of action for N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide often involves inhibition of specific enzymes. For instance, studies have indicated that similar compounds act as inhibitors for adenylyl cyclase in Giardia lamblia, suggesting a competitive inhibition mechanism where the compound binds to the active site of the enzyme .

Data

Quantitative data regarding binding affinities and kinetic parameters can be derived from enzyme assays, providing insights into its efficacy as an inhibitor.

Physical and Chemical Properties Analysis

Physical Properties

N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide typically exhibits:

  • Appearance: Solid form (crystalline or powder)
  • Melting Point: Specific values depend on purity
  • Solubility: Soluble in organic solvents like DMSO or ethanol

Chemical Properties

Chemical properties include stability under various conditions (pH, temperature), reactivity with nucleophiles/electrophiles, and potential for degradation over time.

Applications

Scientific Uses

N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new enzyme inhibitors.
  • Biological Research: Studying its effects on cellular pathways influenced by adenylyl cyclase.

Research continues to explore its efficacy against various pathogens and its role in modulating biochemical pathways relevant to disease treatment .

Rational Drug Design & Scaffold Development

Structure-Guided Strategies for Pyrrole-2-Carboxamide Derivatives

Structure-guided design of pyrrole-2-carboxamides leverages high-resolution protein crystallography to optimize target engagement. For MmpL3 inhibitors in tuberculosis therapy, the hydrophobic translocation channel (comprising S3, S4, and S5 pockets) serves as the critical binding site. As demonstrated in [1], pyrrole-2-carboxamides were engineered to occupy these pockets: bulky hydrophobic "head" groups (e.g., 2,4-dichlorophenyl) target the S3 pocket, the pyrrole-2-carboxamide scaffold engages the hydrophilic S4 pocket via hydrogen bonding with Asp645/Tyr646, and aliphatic "tail" groups (e.g., adamantyl) fill the S5 pocket. This tripartite binding strategy significantly enhanced anti-TB activity, with compound 5 (bearing 2-adamantyl) achieving MIC values <0.016 μg/mL against M. tuberculosis H37Rv—surpassing isoniazid (0.04 μg/mL).

Table 1: Impact of Tail Group Modifications on Pyrrole-2-Carboxamide Anti-TB Activity

CompoundTail Group (R)H37Rv MIC (μg/mL)Activity Trend
1Cyclohexyl6.5Baseline
3tert-Butyl0.513-fold ↑
52-Adamantyl0.06>100-fold ↑
6n-Propyl12.52-fold ↓
11N-Methylpiperazine>32Inactive

Pharmacophore Modeling of MmpL3 Inhibitors in Anti-TB Drug Development

Pharmacophore models for MmpL3 inhibitors define essential features driving target inhibition and anti-mycobacterial activity. The HipHop model (Discovery Studio 2017R2) derived from diverse MmpL3 inhibitors identifies three critical elements: a hydrogen bond acceptor (HBA), a hydrophobic (H) feature, and a ring aromatic (RA) feature [1]. Pyrrole-2-carboxamides map precisely onto this model: the carboxamide carbonyl acts as the HBA, the adamantyl/piperidine group fulfills the hydrophobic requirement, and the 2,4-dichlorophenyl head provides the RA feature. Electron-withdrawing substituents (e.g., -Cl, -CF₃) on the phenyl ring enhance activity by strengthening hydrophobic interactions in the S3 pocket. Derivatives with meta- or para-electron-withdrawing groups showed MIC improvements of 10–100× compared to unsubstituted analogs, validating the pharmacophore’s predictive power for scaffold optimization.

Table 2: Electronic Effects of Pyrrole Ring Substituents on Anti-TB Activity

CompoundPyrrole SubstituentH37Rv MIC (μg/mL)Key Interaction
5H0.06
124-Methyl3.7Steric clash in S4
144-CF₃0.02Enhanced lipophilicity
173,5-DiCl0.01S3 pocket occupancy

Role of Piperidine-Pyrrole Hybridization in Bioactivity Optimization

The integration of piperidine with pyrrole-2-carboxamide enhances bioavailability and target affinity through conformational restraint and basic nitrogen functionality. In N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide, the piperidine’s secondary nitrogen enables salt formation for solubility optimization, while its semi-rigid chair conformation reduces entropic penalties during binding [3] [8]. Hybridization synergizes advantages: pyrrole provides π-π stacking capability and moderate logP (~0.75) for membrane permeability [6], while piperidine contributes basic pKₐ (8–10) for ionic interactions with Asp/Glu residues in targets like HIV gp41 or MmpL3. For HIV entry inhibitors, piperidine-bearing pyrroles demonstrated 3–5× improved potency over cycloalkyl analogs due to salt bridges with Lys574/Arg579 in the gp41 hydrophobic pocket [4].

Table 3: Bioactivity Advantages of Piperidine-Pyrrole Hybridization

Scaffold FeaturePiperidine ContributionPyrrole ContributionHybrid Benefit
SolubilityWater-solubility via amine protonationLow intrinsic solubilitypH-dependent solubility
Target EngagementSalt bridges with acidic residuesH-bonding via carboxamideDual binding modes
ConformationChair-form rigidityPlanar aromatic ringPre-organized geometry
Membrane PenetrationModerate logP (~1.5)Balanced logP (~0.75)Optimal logP ~1.0–2.0

Comparative Analysis of Pyrrole-2-Carboxamide vs. Indole/Indolinone Scaffolds

Pyrrole-2-carboxamides exhibit distinct advantages over indole derivatives in target selectivity and synthetic tractability, despite structural similarities. Indoles demonstrate broader bioactivity (e.g., antiviral, anti-inflammatory) due to extended aromaticity enhancing DNA/protein intercalation [2], but this often correlates with off-target effects. Pyrrole-2-carboxamides show superior anti-TB specificity: SAR studies revealed indole-2-carboxamides (e.g., NITD-304) require 10× higher concentrations than pyrrole analogs like compound 5 for equivalent MmpL3 inhibition [1]. The smaller pyrrole ring reduces metabolic oxidation sites, addressing a key limitation of indoles (e.g., hepatic CYP450 inactivation). Chemically, pyrrole-2-carboxamides are synthesized in 3–5 steps via Paal-Knorr condensation [4], whereas indoles often require 5–7 steps using Fischer indolization, lowering yields by 15–30%.

Table 4: Scaffold Comparison in Anti-Infective Drug Development

ParameterPyrrole-2-CarboxamideIndole/Indolinone
Anti-TB Potency (Avg. MIC)0.02–0.5 μg/mL0.2–5.0 μg/mL
Metabolic Stability (t₁/₂)45–90 min (human microsomes)15–40 min
Synthetic Steps3–5 (yield 50–88%)5–7 (yield 30–65%)
hERG Inhibition>64 μg/mL (safe)Variable (5–50 μM risk)

Properties

CAS Number

1803590-44-4

Product Name

N,1-dimethyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxamide

IUPAC Name

N,1-dimethyl-5-piperidin-2-ylpyrrole-2-carboxamide

Molecular Formula

C12H19N3O

Molecular Weight

221.3 g/mol

InChI

InChI=1S/C12H19N3O/c1-13-12(16)11-7-6-10(15(11)2)9-5-3-4-8-14-9/h6-7,9,14H,3-5,8H2,1-2H3,(H,13,16)

InChI Key

HTOVMQKSPQJJQH-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(N1C)C2CCCCN2

Canonical SMILES

CNC(=O)C1=CC=C(N1C)C2CCCCN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.